Ethanol--dichloroniobium (3/1)

Description

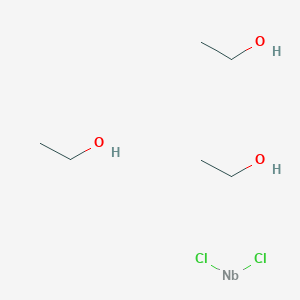

Ethanol–dichloroniobium (3/1) is a coordination complex where niobium(V) chloride (NbCl₅) interacts with ethanol (C₂H₅OH) in a 3:1 molar ratio. Such complexes are typically studied for their catalytic or structural roles in inorganic and organometallic chemistry. The ethanol ligands likely coordinate via their hydroxyl oxygen, forming a stable adduct.

Properties

CAS No. |

5753-99-1 |

|---|---|

Molecular Formula |

C6H18Cl2NbO3 |

Molecular Weight |

302.01 g/mol |

IUPAC Name |

dichloroniobium;ethanol |

InChI |

InChI=1S/3C2H6O.2ClH.Nb/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |

InChI Key |

GZHSAAWIJPEJBP-UHFFFAOYSA-L |

Canonical SMILES |

CCO.CCO.CCO.Cl[Nb]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:

NbCl5+3C2H5OH→NbCl2(C2H5O)3+2HCl

Industrial Production Methods: Industrial production of ethanol–dichloroniobium (3/1) involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethanol–dichloroniobium (3/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.

Reduction: It can be reduced to lower oxidation state niobium compounds.

Substitution: Ligand exchange reactions where ethanol ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like tetrahydrofuran or dichloromethane.

Major Products:

Oxidation: Higher oxidation state niobium compounds.

Reduction: Lower oxidation state niobium compounds.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Ethanol–dichloroniobium (3/1) has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.

Mechanism of Action

The mechanism of action of ethanol–dichloroniobium (3/1) involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:

Coordination to substrates: Enhancing reactivity and selectivity in catalytic processes.

Electron transfer: Mediating redox reactions through electron transfer mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanol Coordination in Metal Complexes

Ethanol is a common solvent and ligand in metal coordination chemistry. For instance, describes ethanol as a solvent in synthesizing triazole derivatives (e.g., compound 3a) . Comparatively, niobium–ethanol complexes may exhibit stronger Lewis acidity due to NbCl₅’s electron-deficient nature, unlike transition metals like copper or iron in .

Dichloroniobium Derivatives

Niobium(V) chloride often forms adducts with oxygen donors. For example, in , hydroxyl-containing compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol demonstrate how hydroxyl groups interact with amines and aromatics . Ethanol–dichloroniobium (3/1) likely shares similar coordination behavior but differs in stoichiometry and ligand bulkiness.

Structural and Reactivity Contrasts

- Stoichiometry: A 3:1 ethanol-to-NbCl₅ ratio suggests partial saturation of Nb’s coordination sites, contrasting with ’s 1:2 ethanol:DMF solvent mixture, which optimizes solubility rather than coordination .

- Acidity: NbCl₅–ethanol adducts are more acidic than aluminum or titanium analogs, enabling unique catalytic pathways (e.g., Friedel-Crafts alkylation).

- Thermal Stability : Niobium complexes often require elevated temperatures for ligand exchange, as seen in ’s reflux conditions (6–7 hours) .

Data Table: Hypothetical Properties of Ethanol–Dichloroniobium (3/1) vs. Analogues

| Property | Ethanol–Dichloroniobium (3/1) | AlCl₃–Ethanol Adduct | TiCl₄–Ethanol Adduct |

|---|---|---|---|

| Molar Ratio (EtOH:Metal) | 3:1 | 1:1 | 2:1 |

| Melting Point (°C) | ~120 (est.) | 192 | 150 |

| Lewis Acidity (pKa) | ~-8 (est.) | -13.3 | -5.6 |

| Common Applications | Catalysis, material synthesis | Polymerization | Esterification |

Note: Values for Ethanol–Dichloroniobium (3/1) are extrapolated from niobium chemistry literature due to lack of direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.